
2-Methyl-acridone
Übersicht
Beschreibung
2-Methyl-acridone is a heterocyclic compound belonging to the acridone family Acridones are known for their broad spectrum of biological activities and unique chemical properties The structure of this compound consists of a tricyclic ring system with a nitrogen atom at the 10th position and a methyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-acridone typically involves the Ullmann condensation reaction. This method starts with the reaction of 2-bromobenzoic acid and aniline derivatives in the presence of a copper catalyst. The resulting 2-arylamino benzoic acids undergo cyclization using polyphosphoric acid to yield acridone derivatives .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar methods. The Ullmann condensation is favored due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product. Additionally, advancements in biotechnological methods have enabled the synthesis of acridone derivatives using genetically engineered Escherichia coli .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-acridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated acridone derivatives.
Substitution: Halogenated acridone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-acridone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-acridone involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and inhibits the activity of enzymes such as topoisomerase and telomerase . The compound’s planar structure allows it to insert between DNA base pairs, leading to the inhibition of DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Acronycine: A pyranoacridone alkaloid with significant antitumor activity.
Amsacrine: An acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer properties.
Uniqueness of 2-Methyl-acridone: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group at the 2nd position enhances its ability to interact with biological targets and improves its solubility in organic solvents.
Eigenschaften
IUPAC Name |
2-methyl-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)15-13/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUUPTNWUKOVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329380 | |
| Record name | TCMDC-123947 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667362 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23864-43-9 | |
| Record name | NSC118642 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TCMDC-123947 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)
![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)
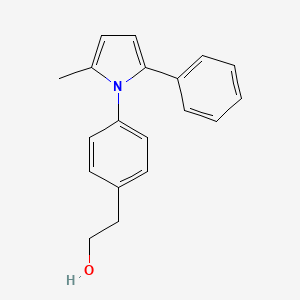
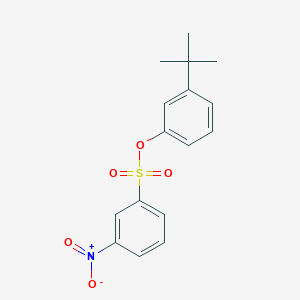
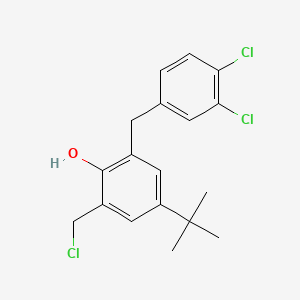
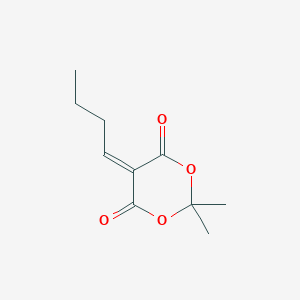
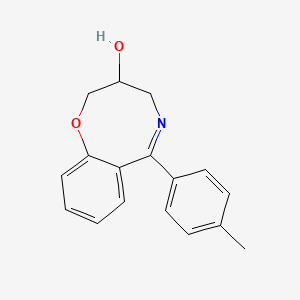

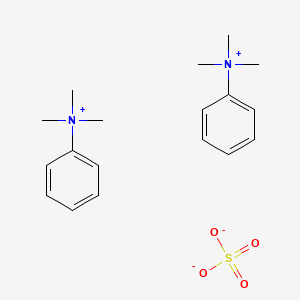

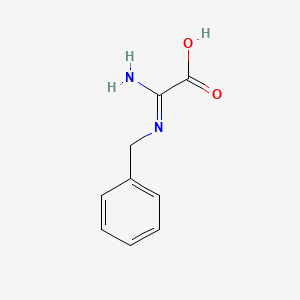
![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)

![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)
